molecular formula C14H17NO3S B2880797 S-4-(morpholine-4-carbonyl)benzyl ethanethioate CAS No. 2108723-04-0

S-4-(morpholine-4-carbonyl)benzyl ethanethioate

Cat. No. B2880797
CAS RN: 2108723-04-0
M. Wt: 279.35
InChI Key: ZBRJKWKSSJGHNV-UHFFFAOYSA-N
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Description

The compound seems to contain a morpholine ring, which is a common feature in many biologically active compounds . Morpholine is a heterocyclic organic compound, featuring a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom .


Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A study has shown that morpholine-based organocatalysts can be used in the 1,4-addition reaction between aldehydes and nitroolefins .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(Morpholine-4-carbonyl)phenylboronic acid, has been reported . It has a molecular formula of C11H14BNO4 and an average mass of 235.044 Da .


Chemical Reactions Analysis

Morpholine-based compounds have been shown to act as organocatalysts in the condensation of aldehydes with electrophiles via enamine . The reactivity of the morpholine ring for enamine catalysis can be influenced by various factors .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For example, 4-(Morpholine-4-carbonyl)phenylboronic acid is a solid at room temperature .

Scientific Research Applications

Antioxidant Activity

The compound may have potential antioxidant activity. Thiazole derivatives, which are related to this compound, have been found to act as antioxidant molecules .

Analgesic Activity

Thiazole derivatives have also been found to have analgesic properties, which means they could potentially be used in pain relief .

Anti-inflammatory Activity

The compound could potentially be used in the treatment of inflammation, as thiazole derivatives have been found to have anti-inflammatory properties .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties, suggesting that this compound could potentially be used in the treatment of various microbial infections .

Antifungal Activity

The compound could potentially be used in the treatment of fungal infections, as thiazole derivatives have been found to have antifungal properties .

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties, suggesting that this compound could potentially be used in the treatment of viral infections .

Antitumor Activity

The compound could potentially be used in the treatment of tumors, as thiazole derivatives have been found to have antitumor or cytotoxic drug molecules properties .

Synthesis of β-Carboline Alkaloids

The compound could potentially be used in the synthesis of β-Carboline alkaloids, which are a remarkable family of natural and synthetic indole-containing heterocyclic compounds and they are widely distributed in nature .

Mechanism of Action

The mechanism of action of morpholine-based compounds can vary depending on the specific compound and its biological target. For example, morpholine derivatives have been used as organocatalysts in chemical reactions, where they can facilitate the reaction by increasing the reactivity of another substance .

Safety and Hazards

The safety and hazards associated with a compound can vary depending on its specific structure and properties. For example, morpholine is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage .

Future Directions

The future directions for research on morpholine-based compounds could include the development of new synthesis methods, the exploration of new reactions catalyzed by these compounds, and the investigation of their biological activities .

properties

IUPAC Name

S-[[4-(morpholine-4-carbonyl)phenyl]methyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-11(16)19-10-12-2-4-13(5-3-12)14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJKWKSSJGHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-4-(morpholine-4-carbonyl)benzyl ethanethioate

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